molecular formula C13H8N4O4S B2894541 3-nitro-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide CAS No. 941892-31-5

3-nitro-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide

Cat. No.: B2894541
CAS No.: 941892-31-5
M. Wt: 316.29
InChI Key: QPUSITKQBFAHIW-UHFFFAOYSA-N
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Description

3-nitro-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide is a complex organic compound that features a benzamide core substituted with a nitro group and a thiophene-oxadiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-nitro-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide typically involves the formation of the oxadiazole ring followed by the introduction of the thiophene and benzamide groups. Common synthetic methods include:

    Cyclization Reactions: The oxadiazole ring can be formed through cyclization reactions involving hydrazides and carboxylic acids or their derivatives.

    Coupling Reactions: The thiophene moiety can be introduced via coupling reactions, such as Suzuki or Stille coupling, using appropriate thiophene derivatives.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

3-nitro-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The benzamide and thiophene moieties can participate in electrophilic and nucleophilic substitution reactions.

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones under appropriate conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.

    Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H2O2).

Major Products

    Reduction: Formation of 3-amino-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide.

    Substitution: Various substituted derivatives depending on the reagents used.

    Oxidation: Formation of sulfoxides or sulfones from the thiophene ring.

Scientific Research Applications

3-nitro-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-nitro-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity.

    Receptor Binding: It can bind to specific receptors on cell surfaces, modulating signal transduction pathways.

    DNA Interaction: The compound may intercalate into DNA, affecting replication and transcription processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-nitro-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide is unique due to the combination of the nitrobenzamide core with the thiophene-oxadiazole moiety, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for various applications in medicinal chemistry and material science.

Biological Activity

3-nitro-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a nitro group , a thiophene ring , and an oxadiazole moiety , which contribute to its unique chemical properties. The presence of the nitro group suggests potential electron-withdrawing characteristics, enhancing the compound's reactivity and biological activity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Anticancer Effects : The compound has demonstrated cytotoxic effects against several cancer cell lines.
  • Antimicrobial Properties : It shows promise as an antimicrobial agent.
  • Antioxidant Activity : The compound may enhance the activity of antioxidant enzymes.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound through various mechanisms:

  • Cell Line Studies :
    • The compound was evaluated against multiple cancer cell lines, including HEPG2 (liver), MCF7 (breast), and SW1116 (colon). It exhibited IC50 values significantly lower than standard chemotherapeutics, indicating potent anticancer activity.
    • For instance, it demonstrated an IC50 value of 1.18 ± 0.14 µM against HEPG2 cells, outperforming staurosporine (4.18 ± 0.05 µM) and ethidium bromide (2.71 ± 0.18 µM) .
  • Mechanisms of Action :
    • The compound induces apoptosis in cancer cells by activating intrinsic pathways and inhibiting key survival signaling pathways such as MAPK/ERK .
    • Molecular docking studies suggest strong binding affinities to proteins involved in cancer progression, indicating a potential for targeted therapy .

Antimicrobial Activity

The compound also exhibits antimicrobial properties against various pathogens:

  • In vitro studies have shown effectiveness against both gram-positive and gram-negative bacteria.
  • The mechanism involves disruption of microbial cell membranes and inhibition of essential metabolic pathways.

Antioxidant Activity

The antioxidant capacity of this compound has been linked to its ability to enhance the activity of enzymes such as superoxide dismutase and catalase. This suggests a protective role against oxidative stress in cellular environments .

Summary of Research Findings

Biological ActivityCell Lines TestedIC50 Values (µM)Mechanism
AnticancerHEPG21.18 ± 0.14Apoptosis induction
MCF7< 5MAPK/ERK pathway inhibition
SW1116< 5Targeted protein binding
AntimicrobialVariousVariesMembrane disruption
AntioxidantCellular modelsN/AEnzyme activation

Properties

IUPAC Name

3-nitro-N-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8N4O4S/c18-11(8-3-1-4-9(7-8)17(19)20)14-13-16-15-12(21-13)10-5-2-6-22-10/h1-7H,(H,14,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPUSITKQBFAHIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NC2=NN=C(O2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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